molecular formula C20H20FN3O2 B2977095 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379970-93-9

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2977095
CAS No.: 2379970-93-9
M. Wt: 353.397
InChI Key: FFEYKLKXDZMPAK-UHFFFAOYSA-N
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Description

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the fluorophenyl group is introduced to the piperidine ring.

    Attachment of the Pyridine Ring: This is typically done through a nucleophilic substitution reaction, where the pyridine ring is attached to the piperidine ring via a methoxy linker.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the piperidine and pyridine rings may contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
  • 2-({1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile
  • 2-({1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 2-({1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-[[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-18-3-1-15(2-4-18)12-20(25)24-9-6-16(7-10-24)14-26-19-11-17(13-22)5-8-23-19/h1-5,8,11,16H,6-7,9-10,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEYKLKXDZMPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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